6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic compound that features a pyridopyrimidine moiety. This compound is of significant interest due to its potential therapeutic applications and its unique chemical structure, which combines a methoxy group, a pyridopyrimidine ring, and a dihydronaphthalene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps. One common approach is the condensation of a pyridopyrimidine derivative with a naphthalene derivative under specific conditions. For example, the reaction may involve heating the reactants with a base such as sodium methoxide in a solvent like butanol . The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridopyrimidine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like benzylamine . The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while nucleophilic substitution can introduce various functional groups at the amino position.
Scientific Research Applications
6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A related compound with similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another derivative with potential therapeutic applications.
Uniqueness
6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and potential therapeutic development.
Properties
IUPAC Name |
6-methoxy-1-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-14-6-7-16-13(10-14)4-2-8-19(16,24)11-21-18-15-5-3-9-20-17(15)22-12-23-18/h3,5-7,9-10,12,24H,2,4,8,11H2,1H3,(H,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADLFSJJGHOWFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC3=NC=NC4=C3C=CC=N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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